H-Lys-pna 2hbr
Overview
Description
H-Lys-pna 2hbr is a fluorescent peptide that can be used to identify the presence of aminopeptidase in plants and animals1. It is also known as L-Lysine p-nitroanilide dihydrobromide1.
Synthesis Analysis
The synthesis of H-Lys-pna 2hbr involves the use of ammonium bicarbonate to hydrolyze the ester bonds of pNA1. The resultant H-Lys-pna 2hbr has a high degree of fluorescence1.
Molecular Structure Analysis
The molecular formula of H-Lys-pna 2hbr is C12H20Br2N4O31. Its molecular weight is 428.12 g/mol1.
Chemical Reactions Analysis
H-Lys-pna 2hbr is used as a substrate for the enzyme PepN2. The substrate concentrations used in standard enzymatic activity assay conditions range from 0.017 to 7.47 mM, depending on the particular enzyme and substrate2.
Physical And Chemical Properties Analysis
H-Lys-pna 2hbr is a solid compound1. It is used for research purposes and is not intended for human or veterinary use1.
Scientific Research Applications
Biostability in Human Serum and Cellular Extracts
H-Lys-pna 2hbr, as a type of Peptide Nucleic Acid (PNA), demonstrates significant biostability. In studies, it showed resistance to degradation in human blood serum, E. coli and M. luteus extracts, as well as in nuclear and cytoplasmic extracts from mouse Ehrlich ascites tumor cells. This stability suggests its potential use as a drug due to its ability to resist enzymatic degradation in biological environments (Demidov et al., 1994).
Interaction with Proteins
H-Lys-pna 2hbr's interaction with proteins is a vital area of research. Studies have demonstrated its capacity to bind with various proteins. The interaction order for modified PNAs such as (Lys)2-PNA with proteins like thrombin, single-strand DNA-binding protein, and human serum albumin was identified. Such interactions are crucial for understanding the biological role and potential therapeutic applications of H-Lys-pna 2hbr (Wang et al., 2018).
DNA and RNA Recognition
H-Lys-pna 2hbr plays a significant role in DNA and RNA recognition. It can form stable complexes with DNA and RNA, with a preference for certain conformations based on its chirality. This property allows for specific, high-affinity recognition, making it valuable in applications such as gene cloning, mutation detection, and homologous recombination studies (Karkare & Bhatnagar, 2006).
Structural Features and Chirality
The introduction of stereogenic centers, such as D-Lys-based units in H-Lys-pna 2hbr, affects its binding affinity and selectivity for nucleic acids. The crystal structure analysis of chiral PNAs, including H-Lys-pna 2hbr, provides insights into its conformational preferences, which are crucial for its function in molecular recognition (Menchise et al., 2003).
Potential in RNA Duplex Formation
Research on H-Lys-pna 2hbr includes its potential in forming stable duplexes with RNA. It has been shown to form highly stable RNA duplexes, which is significant for understanding its interaction with RNA and its potential applications in RNA-based therapies (Govindaraju, Kumar, & Ganesh, 2005).
Hybridization with Complementary DNA Sequences
Studies have shown that H-Lys-pna 2hbr is capable of recognizing complementary DNA sequences in both parallel and anti-parallel modes, indicating its versatility in nucleic acid interactions. This property is vital for its potential applications in genetic analysis and diagnostics (Egholm et al., 1993).
Applications in Biosensor Development
PNAs, including H-Lys-pna 2hbr, have applications in biosensor development. Their ability to bind to natural nucleic acids with high affinity and specificity makes them suitable for use in DNA genotyping and other biotechnological applications (Briones & Moreno, 2012).
Safety And Hazards
Future Directions
H-Lys-pna 2hbr has potential applications in the field of biological and medical research due to its ability to identify the presence of aminopeptidase1. Further research is needed to explore these potential applications.
Please note that this information is based on the available resources and may not be fully comprehensive. Always refer to the appropriate safety data sheets and other resources when handling chemicals.
properties
IUPAC Name |
(2S)-2,6-diamino-N-(4-nitrophenyl)hexanamide;dihydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3.2BrH/c13-8-2-1-3-11(14)12(17)15-9-4-6-10(7-5-9)16(18)19;;/h4-7,11H,1-3,8,13-14H2,(H,15,17);2*1H/t11-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBCOCPRBXZLNA-IDMXKUIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(CCCCN)N)[N+](=O)[O-].Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)[C@H](CCCCN)N)[N+](=O)[O-].Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Br2N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2,6-Diamino-N-(4-nitrophenyl)hexanamide dihydrobromide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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